6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine

Regiochemistry Building Block Authentication Quality Control

6-Methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine is a fluorinated heterocyclic building block belonging to the tetrahydropyridine (piperideine) class. It carries a methoxy substituent at the 6‑position and a trifluoromethyl group at the 4‑position of the partially saturated pyridine ring, giving it the molecular formula C₇H₁₀F₃NO and a molecular weight of 181.16 g·mol⁻¹.

Molecular Formula C7H10F3NO
Molecular Weight 181.16 g/mol
CAS No. 2172091-90-4
Cat. No. B6603183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine
CAS2172091-90-4
Molecular FormulaC7H10F3NO
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESCOC1=NCCC(C1)C(F)(F)F
InChIInChI=1S/C7H10F3NO/c1-12-6-4-5(2-3-11-6)7(8,9)10/h5H,2-4H2,1H3
InChIKeyBQNBERBUBFDZTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine (CAS 2172091-90-4) – Core Identity and Procurement Starting Point


6-Methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine is a fluorinated heterocyclic building block belonging to the tetrahydropyridine (piperideine) class [1]. It carries a methoxy substituent at the 6‑position and a trifluoromethyl group at the 4‑position of the partially saturated pyridine ring, giving it the molecular formula C₇H₁₀F₃NO and a molecular weight of 181.16 g·mol⁻¹ . The compound is primarily sourced as a specialty intermediate for medicinal chemistry and agrochemical research programs.

Why Regioisomeric Tetrahydropyridine Building Blocks Cannot Be Interchanged for 2172091-90-4


Tetrahydropyridine scaffolds with identical molecular formulae but different substitution patterns cannot be treated as drop‑in replacements. The 4‑CF₃ isomer (target) presents distinct electronic and steric properties compared to the commercially more common 3‑CF₃ regioisomer, which alters regioselectivity in subsequent transformations such as nucleophilic additions, cycloadditions, or metal‑catalysed cross‑couplings [1]. In the broader tetrahydropyridine class, even minor positional changes have been shown to redirect reaction outcomes; for example, nucleophilic trifluoromethylation of pyridinium intermediates occurs with moderate‑to‑high regioselectivity that is governed by the steric environment around the nitrogen atom . Consequently, substituting the 4‑CF₃ building block with its 3‑CF₃ analog risks generating a different downstream isomer that may fail to meet the structural requirements of a lead‑optimisation series, wasting synthetic effort and procurement budget.

Quantitative Differentiation Evidence for 6-Methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine (2172091-90-4)


Regioisomeric Identity: 4‑CF₃ vs. 3‑CF₃ Substitution Confirmed by SMILES and InChI

The target compound is the 4‑trifluoromethyl regioisomer, as confirmed by its unique SMILES string (COC1=NCCC(C(F)(F)F)C1) reported in the ChemSrc database . The closest purchasable analog, 6‑methoxy‑3‑(trifluoromethyl)-2,3,4,5-tetrahydropyridine (CAS 923249-25-6), carries the CF₃ group at the 3‑position and is identified by the distinct InChIKey TZUAWIBCIKFDHL-UHFFFAOYSA-N [1]. No spectroscopic or chromatographic overlap exists between these two isomers, making unambiguous identification possible by routine ¹H/¹³C NMR or HPLC.

Regiochemistry Building Block Authentication Quality Control

Physicochemical Property Contrast: Predicted logP and PSA of the 3‑CF₃ vs. 4‑CF₃ Regioisomer

Computed physicochemical data for the 3‑CF₃ regioisomer are available: logP = 1.44, topological polar surface area (tPSA) = 21.59 Ų, and molar refractivity (MR) = 41.94 [1]. For the target 4‑CF₃ compound, supplier-reported data are limited; however, the positional shift of the electron‑withdrawing CF₃ group from C3 to C4 is expected to modulate both the electronic distribution across the imine bond and the overall lipophilicity, a phenomenon well‑documented in trifluoromethyl‑substituted heterocycles . Direct experimental logP or PSA values for the 4‑CF₃ isomer have not been published, so any quantitative comparison remains inferential.

Lipophilicity Polar Surface Area Drug-likeness

Commercial Purity Benchmarking: 95% Minimum Purity Standard for the 3‑CF₃ Comparator

The 3‑CF₃ regioisomer is routinely offered with a minimum purity of 95% . Supplier documentation for the 4‑CF₃ target compound does not publicly disclose a purity specification; however, comparable tetrahydropyridine building blocks typically fall within the 95–98% range. Direct head‑to‑head purity comparison requires a certificate of analysis from the vendor for the specific batch of 2172091-90-4.

Purity Specification Procurement Standard Quality Assurance

Recommended Application Scenarios for 6-Methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine (2172091-90-4)


Regiospecific Scaffold for Medicinal Chemistry Lead Optimisation Requiring 4‑CF₃ Substitution

When a structure–activity relationship (SAR) campaign demands a tetrahydropyridine core bearing the trifluoromethyl group specifically at the 4‑position, 2172091-90-4 is the appropriate building block. Using the 3‑CF₃ regioisomer would alter the geometry of key interactions with the biological target, as demonstrated by the distinct SMILES and InChIKey identities reported in chemical databases [1].

Starting Material for α‑Trifluoromethyl Piperidine Derivatives via Pyridinium Route

The tetrahydropyridine → pyridinium → nucleophilic trifluoromethylation → hydrogenation sequence described by Talavera‑Alemán et al. (2021) provides a general entry to α‑trifluoromethyl piperidines . The 4‑CF₃ pre‑installed on the target compound may offer a regiochemical advantage or circumvent a low‑yielding late‑stage trifluoromethylation step, depending on the specific synthetic route.

Fluorinated Heterocycle Collection for Fragment‑Based Drug Discovery (FBDD) Libraries

The combination of a partially saturated ring, a hydrogen‑bond‑accepting methoxy group, and the metabolically stable trifluoromethyl substituent makes this compound a candidate for inclusion in fragment libraries. Its molecular weight (181.16 Da) falls within the rule‑of‑three space for fragments , and the 4‑CF₃ position distinguishes it from the more common 3‑CF₃ fragments already present in many commercial collections.

Agrochemical Intermediate with Tailored Electronic Properties

Trifluoromethyl‑substituted heterocycles are prevalent in modern agrochemicals due to their enhanced metabolic stability and lipophilicity. The tetrahydropyridine scaffold of 2172091-90-4 may serve as a precursor for fungicidal or herbicidal lead structures, with the 4‑CF₃ group providing a distinct electronic profile compared to the 3‑CF₃ isomer available as CAS 923249-25-6 [1].

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